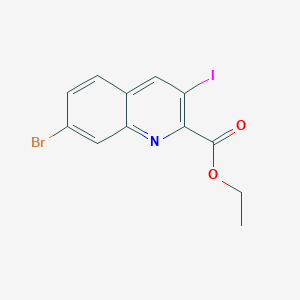
Ethyl 7-bromo-3-iodoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-bromo-3-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and iodination of quinoline derivatives. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Ethyl 7-bromo-3-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or organometallic compounds can be used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Ethyl 7-bromo-3-iodoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Ethyl 7-bromo-3-iodoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
類似化合物との比較
Ethyl 7-bromo-3-iodoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
- Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of both bromine and iodine atoms in this compound makes it unique and potentially more versatile in synthetic applications.
特性
分子式 |
C12H9BrINO2 |
|---|---|
分子量 |
406.01 g/mol |
IUPAC名 |
ethyl 7-bromo-3-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3 |
InChIキー |
QTUPTWJCTXJECA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
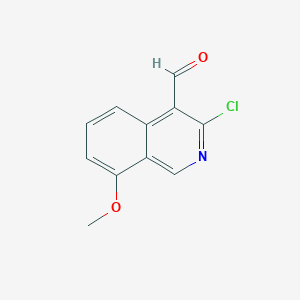
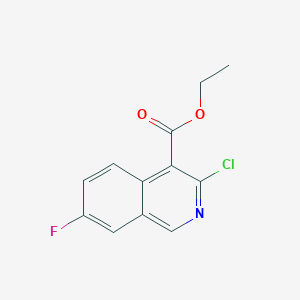


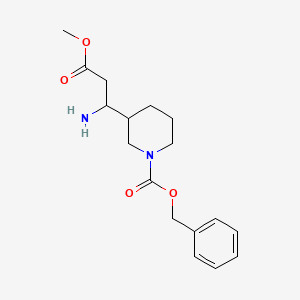
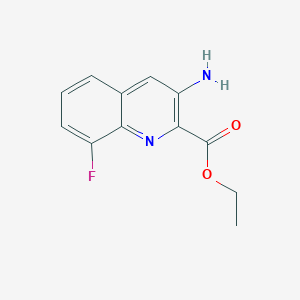
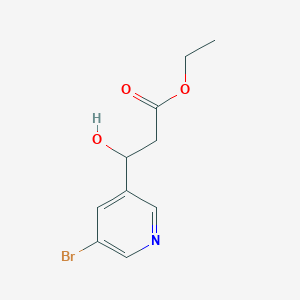


![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)


